molecular formula C19H13ClN4O2S B2418773 3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide CAS No. 325746-08-5

3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B2418773
CAS No.: 325746-08-5
M. Wt: 396.85
InChI Key: JRZRTEIKWQSISK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system. Its main research value lies in elucidating the pathophysiological roles of TRPM8 in cold sensation, neuropathic and inflammatory pain, and migraine. By selectively inhibiting menthol- and cold-induced activation of TRPM8, this compound is a critical tool for dissecting TRPM8-mediated signaling pathways in sensory neurons and for validating TRPM8 as a therapeutic target for pain conditions. Beyond neurology, research has expanded into oncology, as studies indicate that TRPM8 is functionally expressed in various cancers, including prostate and breast cancer. Investigations using this antagonist are exploring its effects on cancer cell proliferation, migration, and apoptosis, suggesting a potential role in oncology research and drug discovery . The compound's high potency and selectivity make it superior to earlier, less specific inhibitors, providing researchers with a reliable pharmacological agent to probe complex biological systems where TRPM8 activity is implicated.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-11-15(16(24-26-11)13-9-5-6-10-14(13)20)17(25)21-19-23-22-18(27-19)12-7-3-2-4-8-12/h2-10H,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZRTEIKWQSISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an α-haloketone with an amide.

    Coupling Reactions: The final compound is obtained by coupling the thiadiazole and oxazole intermediates through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various pathogens. Studies have shown that derivatives of thiadiazole, including the compound , exhibit notable activity against bacteria such as Xanthomonas oryzae and Fusarium graminearum. For instance, one study highlighted that certain derivatives displayed inhibition rates of up to 56% against X. oryzae at a concentration of 100 µg/mL, outperforming some commercial bactericides .

Summary of Antimicrobial Studies

PathogenInhibition Rate (%)Concentration (µg/mL)
Xanthomonas oryzae56100
Fusarium graminearumNot specifiedNot specified

Anticancer Potential

The anticancer properties of 3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide have been evaluated through various in vitro studies. The compound has shown promising results against different cancer cell lines. For example, it was found to be more effective than cisplatin in inhibiting the proliferation of MDA-MB-231 cells with an IC50 value significantly lower than that of the control .

Summary of Anticancer Studies

Cell LineIC50 (µM)Comparison with Control
MDA-MB-231<3.3Better than cisplatin
HEK293T34.71Higher than cisplatin

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme involved in inflammatory processes . This mechanism could provide a pathway for developing new anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine.

    Oxazole Derivatives: Compounds with similar oxazole rings, such as 2-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide.

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide is unique due to its combination of the thiadiazole and oxazole rings, along with the specific functional groups attached

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide is a derivative of oxazole and thiadiazole, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14ClN3OS\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{OS}

This structure includes a chlorophenyl group, a methyl group, and a phenyl-thiadiazole moiety which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
    • Results indicated an IC50 value of approximately 0.28 µg/mL for MCF-7 cells and 0.52 µg/mL for A549 cells, demonstrating potent anticancer activity .
  • Mechanism of Action :
    • The mechanism of action appears to involve the induction of apoptosis in cancer cells without significant cell cycle arrest. This was supported by fluorescence-activated cell sorting (FACS) analysis which showed increased DNA fragmentation indicative of apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the thiadiazole and oxazole rings significantly influence the biological activity of these compounds. For instance:

  • Substituents on the C-5 phenyl ring of thiadiazoles were found to be crucial for enhancing cytotoxicity.
  • Compounds with electron-withdrawing groups exhibited higher activity compared to those with electron-donating groups .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF-7 Cells :
    • A study reported that the compound induced apoptosis in MCF-7 cells with an IC50 comparable to standard chemotherapeutics like 5-Fluorouracil .
    • The study also noted that combination therapy with this compound and existing chemotherapeutics could yield synergistic effects.
  • In Vivo Studies :
    • In vivo models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

Summary Table of Biological Activities

Activity Cell Line IC50 (µg/mL) Mechanism
AnticancerMCF-70.28Induction of apoptosis
AnticancerA5490.52Induction of apoptosis
AnticancerHCT1160.38Induction of apoptosis

Q & A

Q. Key Optimization Parameters :

ParameterMethod 1 Method 2
SolventDioxaneEthanol-DMF mixture
Catalyst/BaseTEAAmmonia solution
Temperature20–25°CReflux (90°C)
YieldNot reported87% (similar analogs)

Which spectroscopic and crystallographic techniques are recommended for structural confirmation?

Q. Basic

  • 1H/13C-NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm). Evidence from analogs shows distinct splitting patterns for thiadiazole and oxazole protons .
  • FT-IR : Confirm amide C=O stretches (~1680 cm⁻¹) and thiadiazole C-S vibrations (~690 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., oxadiazole-thiophene derivatives show C–N bond lengths of 1.33–1.37 Å and dihedral angles <10° between rings) .

Advanced : For polymorph characterization, compare experimental XRD patterns (e.g., monoclinic system, space group C2/c) with computational models .

How can researchers address discrepancies in reported biological activity data?

Advanced
Contradictions in activity (e.g., anticancer vs. antimicrobial efficacy) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
  • Structural Analogues : Substitutions on the phenyl or thiadiazole rings alter hydrophobicity and target binding .
  • Methodological Adjustments :
    • Standardize IC50 measurement protocols (e.g., MTT assay vs. colony formation).
    • Use isogenic cell lines to isolate structure-activity relationships (SAR).

Example : Triazole-thiadiazine hybrids show activity shifts from µM to nM ranges with trifluoromethyl substitutions .

What strategies are effective for designing analogs to explore SAR?

Q. Advanced

  • Core Modifications : Replace the oxazole with triazole or thiophene rings to assess heterocycle impact on bioactivity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring to enhance cytotoxicity .
  • Hybridization : Fuse with pharmacophores like sulfonamides or triazoles to target multiple pathways (e.g., tubulin inhibition + kinase modulation) .

Q. SAR Table for Analogues :

Modification SiteActivity Trend (IC50)Reference
Thiadiazole 2-position-OCH3 → 10x ↓ activity
Oxazole 5-methyl-CH3 → 2x ↑ solubility
Phenyl 2-chloro-Cl → 5x ↑ potency

How can computational methods complement experimental studies of this compound?

Q. Advanced

  • Docking Simulations : Predict binding to targets like EGFR or tubulin using AutoDock Vina. Analogs with 4-aminophenyl groups show stronger H-bond interactions with kinase active sites .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate frontier orbitals (HOMO-LUMO gaps) with redox stability .
  • MD Simulations : Assess stability in lipid bilayers (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

What are the challenges in crystallizing this compound, and how are they resolved?

Q. Advanced

  • Crystallization Issues : Low solubility in polar solvents and polymorphism.
  • Solutions :
    • Use mixed solvents (e.g., DMSO/water, 2:1) for slow evaporation .
    • Resolve disorder in thiadiazole rings via Hirshfeld surface analysis (e.g., 89% H-bond contributions in oxadiazole-thiophene derivatives) .

Q. Crystal Data Comparison :

ParameterThis CompoundAnalog
Space GroupP2₁/c (predicted)C2/c
Unit Cell Volume~3000 ų5605 ų
Z48

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